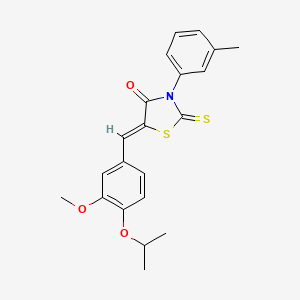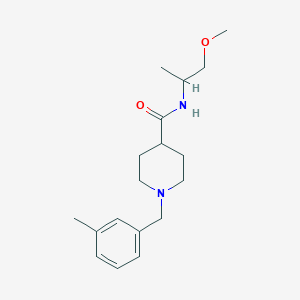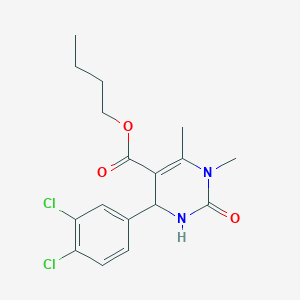
3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide, also known as MNSB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to be effective in inhibiting the growth of cancer cells and has potential therapeutic applications.
Applications De Recherche Scientifique
3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex of enzymes that is involved in protein degradation. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Mécanisme D'action
The mechanism of action of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide involves the inhibition of the proteasome and NF-κB pathways. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in the cell. This results in the activation of the unfolded protein response and the induction of apoptosis in cancer cells. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus, leading to the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide also inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins in the cell. This results in the activation of the unfolded protein response and the induction of apoptosis. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has also been found to inhibit the activity of NF-κB, leading to the inhibition of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide in lab experiments is its specificity towards the proteasome and NF-κB pathways. This allows for the selective inhibition of these pathways without affecting other cellular processes. 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has also been found to have low toxicity towards normal cells, making it a potential therapeutic agent. However, one of the limitations of using 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide. One of the areas of interest is the development of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide derivatives that have improved solubility and bioavailability. Another area of research is the identification of the downstream targets of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide, which can provide insights into the mechanisms of action of the compound. The potential therapeutic applications of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide in other diseases, such as neurodegenerative disorders, are also being explored. In conclusion, the research on 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has provided valuable insights into the mechanisms of cancer cell growth and has the potential to lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-pyridinemethanol with 3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine to form 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide. The synthesis of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(19-13-15-5-1-2-7-18-15)14-4-3-6-16(12-14)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTCLHLYLRQIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5063866.png)
![2-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063874.png)
![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5063886.png)



![3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5063908.png)
![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5063927.png)
![2-{[4-benzyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5063936.png)
![1-(2,5-dimethylphenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5063938.png)

![5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5063955.png)